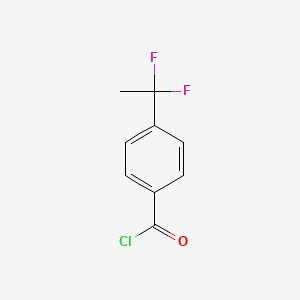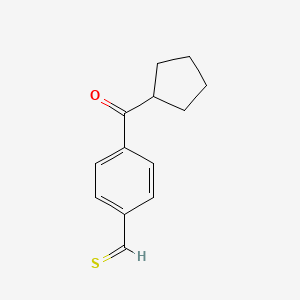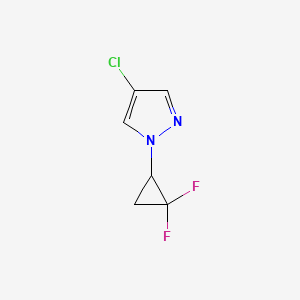
(4-Hydrazinylphenyl)(phenyl)methanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Hydrazinylphenyl)(phenyl)methanone hydrochloride is a chemical compound with significant interest in various scientific fields. It is known for its unique structure, which includes a hydrazine group attached to a phenyl ring, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydrazinylphenyl)(phenyl)methanone hydrochloride typically involves the reaction of 4-hydrazinylbenzophenone with hydrochloric acid. The reaction conditions often include a controlled temperature environment to ensure the stability of the hydrazine group. The process can be summarized as follows:
Starting Material: 4-Hydrazinylbenzophenone
Reagent: Hydrochloric acid
Conditions: Controlled temperature, typically around room temperature to slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature and pH. The use of automated systems ensures consistent quality and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Hydrazinylphenyl)(phenyl)methanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazones or other reduced forms.
Substitution: The phenyl ring allows for electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of azides or nitroso compounds.
Reduction: Formation of hydrazones or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
(4-Hydrazinylphenyl)(phenyl)methanone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive hydrazine group.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (4-Hydrazinylphenyl)(phenyl)methanone hydrochloride involves its interaction with various molecular targets. The hydrazine group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it a valuable tool for studying biochemical pathways and molecular interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Methoxyphenyl)hydrazine hydrochloride: Similar structure but with a methoxy group instead of a phenyl group.
(4-Bromophenyl)hydrazine hydrochloride: Contains a bromine atom, leading to different reactivity and applications.
(4-Hydroxyphenyl)hydrazine hydrochloride: Features a hydroxyl group, affecting its chemical properties and uses.
Uniqueness
(4-Hydrazinylphenyl)(phenyl)methanone hydrochloride is unique due to its specific combination of a hydrazine group and a phenyl ring, providing a balance of reactivity and stability. This makes it particularly useful in applications requiring precise control over chemical reactions and interactions.
Propriétés
Formule moléculaire |
C13H13ClN2O |
|---|---|
Poids moléculaire |
248.71 g/mol |
Nom IUPAC |
(4-hydrazinylphenyl)-phenylmethanone;hydrochloride |
InChI |
InChI=1S/C13H12N2O.ClH/c14-15-12-8-6-11(7-9-12)13(16)10-4-2-1-3-5-10;/h1-9,15H,14H2;1H |
Clé InChI |
JTDBEPPIKUPIBI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


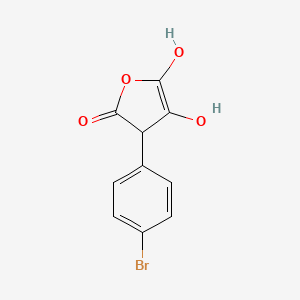
![2-Phenyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium chloride](/img/structure/B12843020.png)
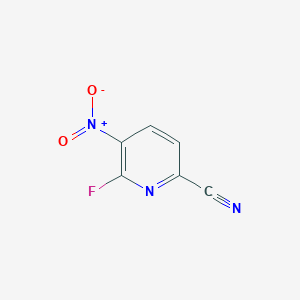

![(Z)-7-[(2R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B12843036.png)
![7-Benzyl-4a,5,6,7,8,8a-hexahydro-3H-pyrido[3,4-d]pyrimidin-4-one HCl](/img/structure/B12843046.png)
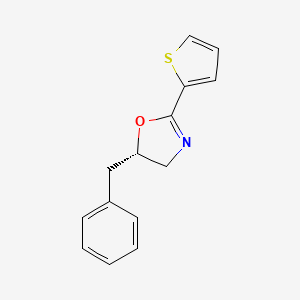
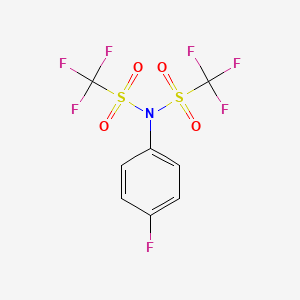


![2-((2,4-Dichlorophenethyl)amino)-2-oxoethyl 9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxylate](/img/structure/B12843060.png)
